molecular formula C18H16BrN3O3S B2549941 5-bromo-N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide CAS No. 1007529-69-2

5-bromo-N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide

Cat. No.: B2549941
CAS No.: 1007529-69-2
M. Wt: 434.31
InChI Key: IGBPLLNEIKFGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a dimethylphenyl group, a thieno[3,4-c]pyrazole core, and a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide typically involves multi-step organic reactions. The key steps include the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the bromine atom and the furan-2-carboxamide group. Common reagents used in these reactions include brominating agents, coupling reagents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound for drug discovery.

    Medicine: The compound could have therapeutic potential, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-(2,5-dimethylphenyl)pyrimidine: This compound shares the bromine and dimethylphenyl groups but has a different core structure.

    4-Bromo-2,5-dimethylphenyl N-(2,4-dimethylphenyl)carbamate: Similar in having bromine and dimethylphenyl groups, but with a carbamate linkage instead of a thieno[3,4-c]pyrazole core.

Uniqueness

5-bromo-N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide is unique due to its combination of a thieno[3,4-c]pyrazole core and a furan-2-carboxamide moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

5-bromo-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O3S/c1-10-3-4-14(11(2)7-10)22-17(12-8-26(24)9-13(12)21-22)20-18(23)15-5-6-16(19)25-15/h3-7H,8-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBPLLNEIKFGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(O4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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